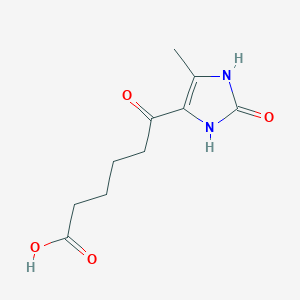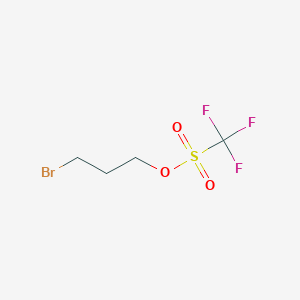
3-Bromopropyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopropyl trifluoromethanesulfonate is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and organic solvents. This compound is commonly used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Wissenschaftliche Forschungsanwendungen
3-Bromopropyl trifluoromethanesulfonate is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromopropyl trifluoromethanesulfonate involves the formation of a sulfonate ester intermediate. This intermediate reacts with various nucleophiles such as alcohols, amines, and thiols to form carbon-carbon bonds. The reaction is highly efficient and selective, making it a valuable tool in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Bromopropyl trifluoromethanesulfonate. However, it is known to be a highly reactive compound that can cause skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromopropyl trifluoromethanesulfonate in lab experiments include its high reactivity and selectivity in forming carbon-carbon bonds. It is also a relatively inexpensive reagent that is readily available. However, it should be handled with care due to its potential for skin and eye irritation. It is also important to note that this reagent is not suitable for all types of reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-Bromopropyl trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new materials and polymers with unique properties. Additionally, the use of 3-Bromopropyl trifluoromethanesulfonate in the synthesis of biologically active compounds is an area of ongoing research.
Synthesemethoden
The synthesis of 3-Bromopropyl trifluoromethanesulfonate involves the reaction of 3-bromopropanol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by distillation or chromatography.
Eigenschaften
CAS-Nummer |
103935-48-4 |
|---|---|
Produktname |
3-Bromopropyl trifluoromethanesulfonate |
Molekularformel |
C4H6BrF3O3S |
Molekulargewicht |
271.06 g/mol |
IUPAC-Name |
3-bromopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6BrF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |
InChI-Schlüssel |
SEAVCWYCBPZIEO-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CBr |
Kanonische SMILES |
C(COS(=O)(=O)C(F)(F)F)CBr |
Andere CAS-Nummern |
103935-48-4 |
Synonyme |
3-bromopropyl-1-triflate 3-bromopropyl-1-trifluoromethanesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



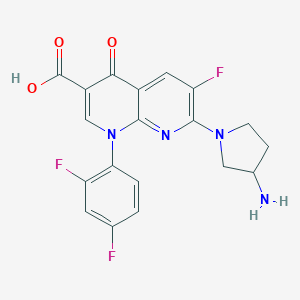
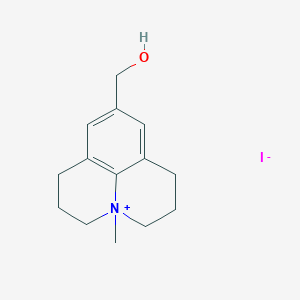
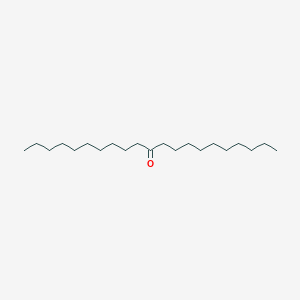
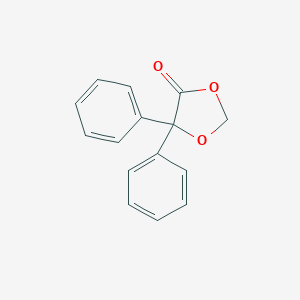
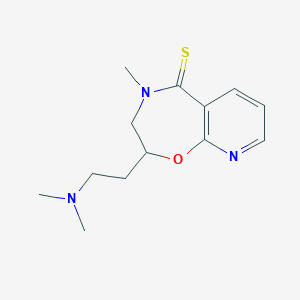
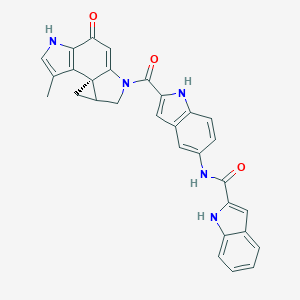
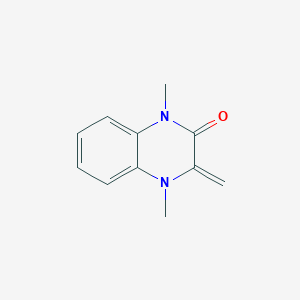
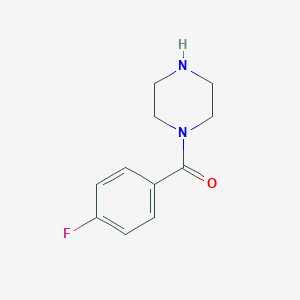
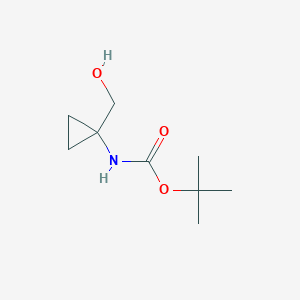
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
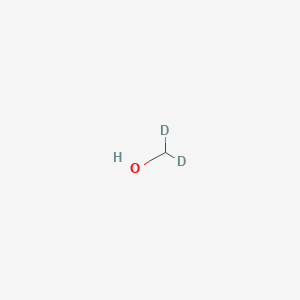
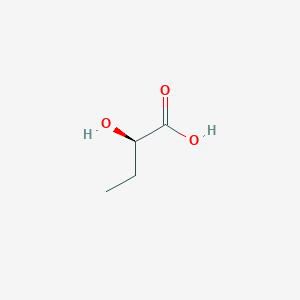
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
